Cas no 958027-87-7 (1,3-Dichloro-2-(2-chloroethyl)-benzene)

1,3-Dichloro-2-(2-chloroethyl)-benzene is a chlorinated aromatic compound characterized by its distinct substitution pattern, featuring chloro groups at the 1 and 3 positions and a 2-chloroethyl side chain at the 2 position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its chlorinated aromatic core enhances electrophilic substitution potential, while the chloroethyl side chain offers versatility for further functionalization. The compound's stability under standard conditions and well-defined reactivity profile make it a valuable building block in multi-step synthetic routes. Proper handling is required due to its halogenated nature and potential lachrymatory effects.
1,3-Dichloro-2-(2-chloroethyl)-benzene structure
958027-87-7 structure
商品名:1,3-Dichloro-2-(2-chloroethyl)-benzene
CAS番号:958027-87-7
MF:C8H7Cl3
メガワット:209.50017952919
CID:5054173
PubChem ID:64867526

1,3-Dichloro-2-(2-chloroethyl)-benzene 化学的及び物理的性質

名前と識別子

    • 1,3-dichloro-2-(2-chloroethyl) benzene
    • 1,3-dichloro-2-(2-chloroethyl)benzene
    • Benzene,1,3-dichloro-2-(2-chloroethyl)-
    • Benzene, 1,3-dichloro-2-(2-chloroethyl)-
    • 1,3-Dichloro-2-(2-chloroethyl)-benzene
    • インチ: 1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
    • InChIKey: VXFHBHKYFGRDLX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1CCCl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 106
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 0

1,3-Dichloro-2-(2-chloroethyl)-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B488928-50mg
1,3-Dichloro-2-(2-chloroethyl)-benzene
958027-87-7
50mg
$ 135.00 2022-06-07
Enamine
EN300-1250400-10.0g
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95%
10g
$3131.0 2023-05-25
Enamine
EN300-1250400-2.5g
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95%
2.5g
$1428.0 2023-05-25
Enamine
EN300-1250400-0.25g
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95%
0.25g
$361.0 2023-05-25
Enamine
EN300-1250400-1.0g
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95%
1g
$728.0 2023-05-25
Enamine
EN300-1250400-5.0g
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95%
5g
$2110.0 2023-05-25
Aaron
AR01FCUO-100mg
Benzene, 1,3-dichloro-2-(2-chloroethyl)-
958027-87-7 95%
100mg
$372.00 2025-03-10
1PlusChem
1P01FCMC-5g
Benzene, 1,3-dichloro-2-(2-chloroethyl)-
958027-87-7 95%
5g
$2670.00 2024-04-19
Enamine
EN300-1250400-250mg
1,3-dichloro-2-(2-chloroethyl)benzene
958027-87-7 95.0%
250mg
$361.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648842-10g
1,3-Dichloro-2-(2-chloroethyl)benzene
958027-87-7 98%
10g
¥21772.00 2024-04-23

1,3-Dichloro-2-(2-chloroethyl)-benzene 関連文献

1,3-Dichloro-2-(2-chloroethyl)-benzeneに関する追加情報

1,3-Dichloro-2-(2-chloroethyl)-benzene: A Comprehensive Overview

The compound with CAS No 958027-87-7, commonly referred to as 1,3-Dichloro-2-(2-chloroethyl)-benzene, is a fascinating molecule that has garnered significant attention in various scientific domains. This compound is a derivative of benzene, featuring two chlorine atoms at the 1 and 3 positions, and a chloroethyl group at the 2 position. Its structure is represented by the molecular formula C9H9Cl3, with a molecular weight of approximately 244.56 g/mol. The compound's IUPAC name reflects its substituents and their positions on the benzene ring, making it a key player in discussions surrounding aromatic chemistry.

Recent studies have highlighted the importance of 1,3-Dichloro-2-(2-chloroethyl)-benzene in the field of environmental chemistry. Researchers have explored its behavior in aquatic environments, particularly its degradation pathways under UV light and microbial action. These investigations are crucial for understanding its potential impact on ecosystems and for developing strategies to mitigate any adverse effects. The compound's stability in various environmental conditions has also been a focal point, with findings suggesting that it exhibits moderate persistence in soil and water systems.

In the realm of materials science, 1,3-Dichloro-2-(2-chloroethyl)-benzene has found applications as an intermediate in the synthesis of advanced polymers and specialty chemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for constructing complex molecular architectures. For instance, recent advancements have utilized this compound to develop high-performance adhesives and coatings that exhibit enhanced durability and resistance to environmental factors.

The synthesis of 1,3-Dichloro-2-(2-chloroethyl)-benzene typically involves multi-step processes that incorporate both electrophilic substitution and nucleophilic substitution mechanisms. One common approach begins with the chlorination of benzene derivatives under controlled conditions to introduce the necessary substituents. Subsequent steps may involve alkylation or coupling reactions to attach the chloroethyl group at the desired position on the ring. The optimization of these reaction conditions has been a subject of extensive research, with recent studies focusing on improving yield and reducing byproduct formation.

From a pharmacological perspective, 1,3-Dichloro-2-(2-chloroethyl)-benzene has shown promise as a lead compound in drug discovery efforts targeting specific receptor systems. Its unique structure allows for interactions with various biological molecules, making it a candidate for further exploration in medicinal chemistry. Recent computational studies have predicted potential binding affinities for this compound with G-protein coupled receptors (GPCRs), suggesting its potential role in modulating cellular signaling pathways.

In terms of safety considerations, while 1,3-Dichloro-2-(2-chloroethyl)-benzene is not classified as a hazardous material under current regulations, proper handling protocols are recommended due to its chemical reactivity and potential for skin or respiratory irritation. Occupational exposure limits have been established based on toxicological data, ensuring safe working conditions in industrial settings.

The integration of 1,3-Dichloro-2-(2-chloroethyl)-benzene into modern chemical workflows underscores its versatility and significance across multiple disciplines. As research continues to uncover new applications and properties of this compound, its role in advancing scientific knowledge and technological innovation remains pivotal.

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